molecular formula C24H27NO5 B607662 GL-V9 CAS No. 1178583-19-1

GL-V9

Numéro de catalogue: B607662
Numéro CAS: 1178583-19-1
Poids moléculaire: 409.48
Clé InChI: UTBSFLRYDHWNGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GL-V9 is an AMPK activator, protecting against colitis-associated colorectal cancer by limiting NLRP3 inflammasome through autophagy.

Applications De Recherche Scientifique

Anti-Cancer Properties

GL-V9 has been extensively studied for its anti-cancer effects, particularly against liver, breast, and colorectal cancers.

Case Studies

  • Colorectal Cancer : In a study examining the effects of this compound on colorectal cancer cells, results showed that this compound significantly reduced cell viability and inhibited migration and invasion in a concentration-dependent manner .
  • Skin Cancer : Research indicated that this compound effectively prevented growth progression in chemically induced skin cancer models by inducing apoptosis and autophagy in A431 cells .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Case Studies

  • Colitis Model : In experiments involving DSS-induced colitis, this compound significantly suppressed cytokine production and alleviated disease severity by degrading the NLRP3 inflammasome .

Combination Therapy with Chemotherapeutic Agents

Recent studies have explored the potential of using this compound in combination with traditional chemotherapeutic agents.

Pharmaceutical Composition

  • Research indicates that combining this compound with chemotherapeutic drugs enhances therapeutic efficacy against various tumors, including leukemia and lung cancer. The combination therapy aims to improve outcomes by leveraging the unique mechanisms of both agents .

Pharmacokinetics and Distribution

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.

Key Findings

  • Recent studies have detailed the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, highlighting its tissue distribution patterns which are essential for optimizing therapeutic strategies .

Data Table Summary

Application AreaMechanismKey Findings
Anti-CancerInduces apoptosis via mitochondrial pathwaysSignificant reduction in cancer cell viability
Inhibits migration/invasion via PI3K/AktSuppression of MMP-2/9 activity
Anti-InflammatorySuppresses pro-inflammatory cytokinesAlleviation of DSS-induced colitis
Combination TherapyEnhances efficacy with chemotherapeuticsImproved treatment outcomes in leukemia/lung cancer
PharmacokineticsDetailed ADME profileCritical for clinical application

Analyse Des Réactions Chimiques

Glucuronidation: Primary Metabolic Pathway

GL-V9 undergoes extensive Phase II metabolism via glucuronidation, forming 5-O-glucuronide this compound as the major metabolite. This reaction occurs in both hepatic microsomes and intestinal tissues :

Key Findings:

  • Reaction Conditions :
    • Liver microsomes incubated with UDP-glucuronic acid (UDPGA) catalyze the transfer of glucuronic acid to this compound’s 5-hydroxyl group .
    • Optimal pH: 7.4, temperature: 37°C, with alamethicin (50 μg/mg protein) enhancing enzyme activity .
  • Structural Confirmation :
    • MS Analysis : m/z = 586.2279 [M+H]⁺, with fragment ions at m/z 410.2 (deglycosylation) and 126.1 (heterocyclic side-chain cleavage) .
    • NMR Data : Distinct peaks at δ 7.82 (1H, s, H-3), δ 6.94 (1H, s, H-8), and δ 5.18 (1H, d, J = 7.2 Hz, glucuronide anomeric proton) .
Metabolite Reaction Site m/z (Observed)Key Fragments
5-O-glucuronide this compound5-hydroxyl group586.2279410.2, 126.1

Synthetic Preparation of 5-O-Glucuronide

The glucuronide metabolite was chemically synthesized to validate its structure:

Reaction Steps :

  • Protection : this compound (0.97 g, 2.4 mmol) reacted with silver oxide (0.56 g, 2.4 mmol) in quinoline under nitrogen.
  • Coupling : Stirred at room temperature for 24 hours.
  • Deprotection : Treated with 1 M NaOH at 10°C for 2 hours, followed by pH adjustment to 5–6.
  • Purification : Preparative HPLC yielded a yellow solid (5 mg, 0.3% yield).

Challenges:

  • Low yield due to steric hindrance at the 5-hydroxyl position .

Enzymatic Hydrolysis of Glucuronide

The glucuronide bond is reversible under enzymatic action:

  • β-Glucuronidase Treatment : Incubation at 37°C overnight cleaves the glucuronide group, regenerating free this compound .
  • Control Confirmation : Hydrolysis did not occur in the absence of β-glucuronidase .

Impact on Cellular Metabolic Pathways

While not direct chemical reactions, this compound modulates enzymatic activity in cancer cells, altering metabolic flux:

Observed Effects :

  • Glycolysis Inhibition :
    • Reduced glucose-6-phosphate levels (↓56% at 20 μM) and hexokinase 2 (HK2) degradation via proteasomal pathways .
    • Dissociation of HK2 from VDAC on mitochondria, promoting apoptosis .
Parameter Change (20 μM this compound) Mechanism
HK2 Protein Level↓42%Proteasomal degradation
Mitochondrial HK2↓55%VDAC dissociation
Glucose-6-Phosphate↓56%Hexokinase inhibition
  • TCA Cycle Disruption :
    • Accumulation of citrate (↑2.1-fold) and succinate (↑1.8-fold), indicating mitochondrial dysfunction .

Interaction with Redox Systems

This compound influences antioxidant pathways through indirect chemical interactions:

  • Trx-1 Upregulation : Activates AMPK/FOXO3a, increasing thioredoxin-1 (Trx-1) expression, which scavenges ROS .
  • Enzyme Modulation :
    • ↑ Superoxide dismutase (SOD) by 38% and glutathione (GSH) by 45% in DSS-induced colitis models .
    • ↓ Malondialdehyde (MDA) by 52%, indicating reduced lipid peroxidation .

Matrix Metalloproteinase (MMP) Inhibition

This compound suppresses MMP-2/9 activity, critical for cancer metastasis:

  • Concentration-Dependent Inhibition :
    • MMP-2 expression ↓67% and MMP-9 ↓58% at 20 μM .
    • PI3K/Akt pathway inhibition reduces MMP transcription .
Concentration (μM) MMP-2 Activity MMP-9 Activity
5↓22%↓18%
10↓45%↓40%
20↓67%↓58%

Propriétés

Numéro CAS

1178583-19-1

Formule moléculaire

C24H27NO5

Poids moléculaire

409.48

Nom IUPAC

5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one

InChI

InChI=1S/C24H27NO5/c1-28-23-21(29-14-8-7-13-25-11-5-6-12-25)16-19(27)22-18(26)15-20(30-24(22)23)17-9-3-2-4-10-17/h2-4,9-10,15-16,27H,5-8,11-14H2,1H3

Clé InChI

UTBSFLRYDHWNGC-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(OCCCCN4CCCC4)=C3OC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GL-V9;  GLV9;  GL V9

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
GL-V9
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
GL-V9
Reactant of Route 3
Reactant of Route 3
GL-V9
Reactant of Route 4
Reactant of Route 4
GL-V9
Reactant of Route 5
Reactant of Route 5
GL-V9
Reactant of Route 6
GL-V9

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.